N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a unique structure incorporating furan rings and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with 2-methylphenoxyacetyl chloride under basic conditions to form the desired acetamide. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced furan derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and phenoxyacetamide moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- 2-Ethylfuran
- N,N’-bis(furan-2-ylmethyl)oxalamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its dual furan rings and phenoxyacetamide structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-6-2-3-7-16(14)24-13-19(21)20-12-15(17-8-4-10-22-17)18-9-5-11-23-18/h2-11,15H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCZXIDQDVNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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